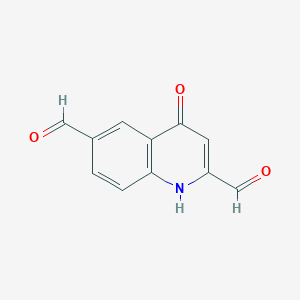

4-Hydroxyquinoline-2,6-dicarbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxyquinoline-2,6-dicarbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both hydroxyl and aldehyde functional groups in this compound makes it a versatile compound for chemical modifications and reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-2,6-dicarbaldehyde typically involves the formylation of quinoline derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde groups at the desired positions on the quinoline ring . Another method involves the Reimer-Tiemann reaction, which uses chloroform and a strong base to formylate the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Hydroxychinolin-2,6-dicarbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:

Substitution: Die Hydroxylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen und Ether oder Ester bilden.

Gängige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte, die gebildet werden:

Oxidation: 4-Hydroxychinolin-2,6-dicarbonsäure.

Reduktion: 4-Hydroxychinolin-2,6-dimethanol.

Substitution: 4-Alkoxychinolin-2,6-dicarbaldehyd oder 4-Acylchinolin-2,6-dicarbaldehyd.

Wissenschaftliche Forschungsanwendungen

4-Hydroxychinolin-2,6-dicarbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 4-Hydroxychinolin-2,6-dicarbaldehyd umfasst seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. Die Verbindung kann Komplexe mit Metallionen bilden, die die Aktivität von Metalloenzymen hemmen können . Zusätzlich können die Aldehydgruppen mit nukleophilen Stellen an Proteinen und anderen Biomolekülen reagieren, was zur Bildung kovalenter Addukte führt, die ihre Funktion verändern können . Die Hydroxylgruppe kann auch an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen, was die biologische Aktivität der Verbindung weiter beeinflusst .

Ähnliche Verbindungen:

8-Hydroxychinolin: Bekannt für seine antimikrobiellen und anticancerogenen Eigenschaften.

2-Hydroxychinolin: Wird bei der Synthese verschiedener Pharmazeutika und als Ligand in der Koordinationschemie verwendet.

4-Hydroxychinolin: Ein Vorläufer vieler biologisch aktiver Verbindungen und wird bei der Synthese von Farbstoffen und Pigmenten verwendet.

Einzigartigkeit: 4-Hydroxychinolin-2,6-dicarbaldehyd ist aufgrund des Vorhandenseins von zwei Aldehydgruppen an den Positionen 2 und 6 einzigartig, was vielfältige chemische Modifikationen und Reaktionen ermöglicht. Dieses Strukturmerkmal unterscheidet es von anderen Hydroxychinolin-Derivaten und erhöht seine Vielseitigkeit in der synthetischen und pharmazeutischen Chemie .

Wirkmechanismus

The mechanism of action of 4-Hydroxyquinoline-2,6-dicarbaldehyde involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can inhibit the activity of metalloenzymes . Additionally, the aldehyde groups can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent adducts that can alter their function . The hydroxyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

2-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals and as a ligand in coordination chemistry.

4-Hydroxyquinoline: A precursor to many biologically active compounds and used in the synthesis of dyes and pigments.

Uniqueness: 4-Hydroxyquinoline-2,6-dicarbaldehyde is unique due to the presence of two aldehyde groups at the 2 and 6 positions, which allows for diverse chemical modifications and reactions. This structural feature distinguishes it from other hydroxyquinoline derivatives and enhances its versatility in synthetic and medicinal chemistry .

Eigenschaften

Molekularformel |

C11H7NO3 |

|---|---|

Molekulargewicht |

201.18 g/mol |

IUPAC-Name |

4-oxo-1H-quinoline-2,6-dicarbaldehyde |

InChI |

InChI=1S/C11H7NO3/c13-5-7-1-2-10-9(3-7)11(15)4-8(6-14)12-10/h1-6H,(H,12,15) |

InChI-Schlüssel |

POJPJTNAKSQSEZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1C=O)C(=O)C=C(N2)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)

![7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897293.png)

![1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897329.png)